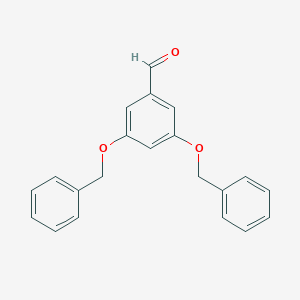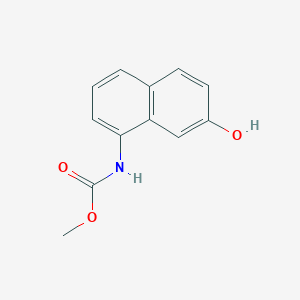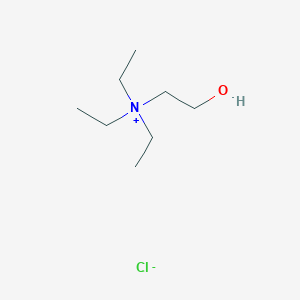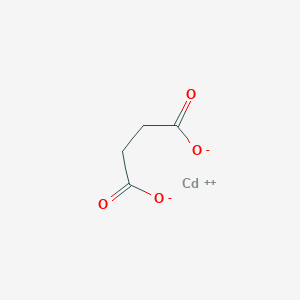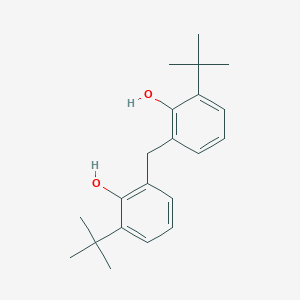
2,2'-Methylenebis(6-tert-butylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Methylenebis(6-tert-butylphenol) (MBP) is a synthetic antioxidant that is widely used in various industrial applications, including the production of polymers, plastics, and rubber products. MBP is also used as a stabilizer in food packaging materials and as an additive in cosmetics and personal care products. In recent years, MBP has gained attention in the scientific community due to its potential health and environmental impacts.
Wirkmechanismus
The mechanism of action of 2,2'-Methylenebis(6-tert-butylphenol) involves the donation of hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing damage to cells. 2,2'-Methylenebis(6-tert-butylphenol) also inhibits the generation of reactive oxygen species (ROS) and protects cellular components such as lipids, proteins, and DNA from oxidative damage.
Biochemische Und Physiologische Effekte
2,2'-Methylenebis(6-tert-butylphenol) has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also suggested that 2,2'-Methylenebis(6-tert-butylphenol) may have a beneficial effect on metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-Methylenebis(6-tert-butylphenol) is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2,2'-Methylenebis(6-tert-butylphenol) has some limitations in lab experiments, including its low solubility in water and its potential to interfere with some assays that rely on the generation of ROS.
Zukünftige Richtungen
There are several future directions for research on 2,2'-Methylenebis(6-tert-butylphenol), including the development of new synthetic methods to improve its properties and the investigation of its potential as a therapeutic agent for various diseases. There is also a need for further studies on the environmental and health impacts of 2,2'-Methylenebis(6-tert-butylphenol), particularly in relation to its use in food packaging materials and personal care products.
Synthesemethoden
2,2'-Methylenebis(6-tert-butylphenol) is synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid with a melting point of around 135-137°C.
Wissenschaftliche Forschungsanwendungen
2,2'-Methylenebis(6-tert-butylphenol) has been extensively studied for its antioxidant properties and its potential as a therapeutic agent. Studies have shown that 2,2'-Methylenebis(6-tert-butylphenol) can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
133-63-1 |
|---|---|
Produktname |
2,2'-Methylenebis(6-tert-butylphenol) |
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-11-7-9-14(18(16)22)13-15-10-8-12-17(19(15)23)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
InChI-Schlüssel |
PHAZIZJZLYBIIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
Andere CAS-Nummern |
133-63-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



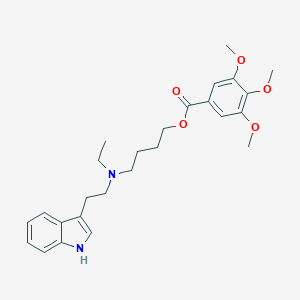
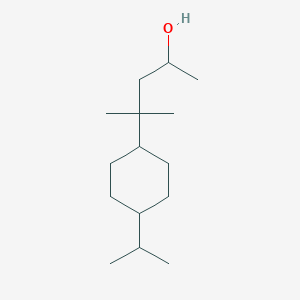
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
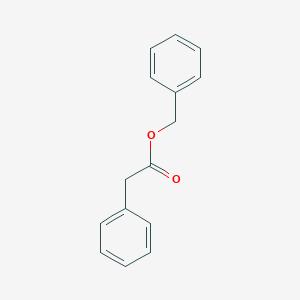
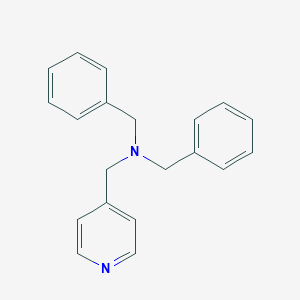
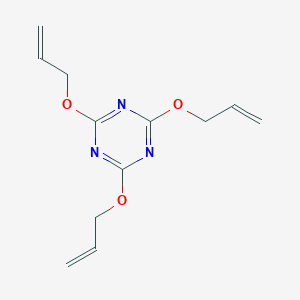
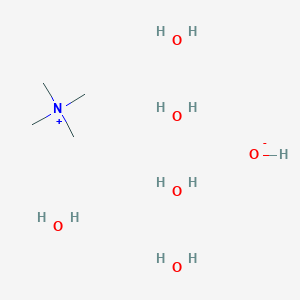
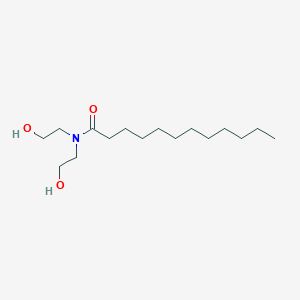
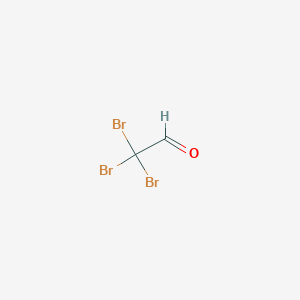
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
